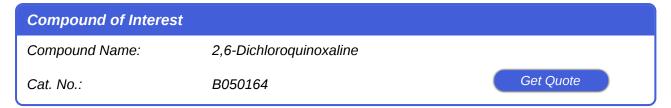


An In-depth Technical Guide to 2,6-Dichloroquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-dichloroquinoxaline**, a pivotal heterocyclic compound in modern chemistry. It details its chemical properties, synthesis, reactivity, and significant applications, particularly in the realms of medicinal chemistry and agrochemical development.

Core Chemical and Physical Properties

2,6-Dichloroquinoxaline is a halogenated aromatic organic compound. Its structure consists of a fused benzene and pyrazine ring system, known as a quinoxaline, with chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and makes it a versatile intermediate for further chemical modification.[2]

Physicochemical Data

The key physicochemical properties of **2,6-dichloroquinoxaline** are summarized below for easy reference.



Property	Value	Citations
IUPAC Name	2,6-dichloroquinoxaline	[3]
CAS Number	18671-97-1	[3]
Molecular Formula	C8H4Cl2N2	[3]
Molecular Weight	199.04 g/mol	[2]
Appearance	White to light yellow or brown crystalline solid/powder	[1][2][4]
Melting Point	153-157 °C	[2]
Solubility	Insoluble in water; slightly soluble in chloroform and methanol (especially upon heating); soluble in benzene and toluene.	[1][2]
pKa (Predicted)	-2.42 ± 0.30	[1]

Spectroscopic Data

While specific spectral data from experimental readouts are not extensively published in the literature, characterization of **2,6-dichloroquinoxaline** and its derivatives is routinely performed using standard spectroscopic methods. Public databases and chemical suppliers confirm that the structure is consistent with ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4][5]

Synthesis of 2,6-Dichloroquinoxaline

The synthesis of **2,6-dichloroquinoxaline** is well-established, with several routes available. A common and effective laboratory-scale method involves the chlorination of a hydroxyquinoxaline precursor.

Experimental Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline



This protocol is based on a widely used method for converting a hydroxyl group on the quinoxaline ring to a chlorine atom.

Objective: To synthesize **2,6-dichloroquinoxaline** from 2-hydroxy-6-chloroquinoxaline.

Materials:

- 2-hydroxy-6-chloroquinoxaline (45 g)
- Phosphorus oxychloride (POCl₃) (100 ml)
- Ethanol
- Water (ice-cold and for washing)
- Sulphonation flask
- Reflux condenser
- Distillation apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Beakers

Procedure:

- Place 45 g of 2-hydroxy-6-chloroquinoxaline into a sulphonation flask.
- Add 100 ml of phosphorus oxychloride to the flask.
- Set up the apparatus for reflux and stir the mixture at reflux temperature for 20 minutes.
- After the reflux period, reconfigure the apparatus for distillation and carefully distill off the excess phosphorus oxychloride.[6]
- Allow the residue to cool, then cautiously pour it into 500 ml of ice-water with stirring.
- Collect the resulting precipitate by filtration.[6]



- Wash the solid product with water until the filtrate is neutral to pH paper.[6]
- Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 2,6-dichloroquinoxaline. The expected melting point is around 152-157 °C.[6]

Caption: Synthesis workflow for **2,6-dichloroquinoxaline**.

Chemical Reactivity and Key Reactions

The chlorine atoms on the quinoxaline ring are susceptible to nucleophilic aromatic substitution (S_nAr), with the chlorine at the 2-position being particularly reactive. This reactivity allows for the introduction of a wide range of functional groups, making **2,6-dichloroquinoxaline** a valuable scaffold in synthetic chemistry.[7]

Nucleophilic Aromatic Substitution (SnAr)

The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted quinoxalines.

Experimental Protocol: Synthesis of a 2-Amino-6-chloroquinoxaline Derivative

This protocol provides a general procedure for the reaction of **2,6-dichloroquinoxaline** with an amine nucleophile.

Objective: To synthesize a 2-substituted amino-6-chloroquinoxaline derivative via S_nAr.

Materials:

- **2,6-Dichloroquinoxaline** (1 equivalent, e.g., 0.125 mol)
- Amine nucleophile (e.g., 2,3-Dimethylaniline) (1 equivalent, 0.125 mol)
- N,N-Dimethylformamide (DMF) (25 mL)
- · Ethyl acetate
- n-Hexane



- Anhydrous Sodium Sulfate (Na₂SO₄)
- Reaction flask with condenser
- Heating mantle or oil bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Column chromatography setup (Silica gel)

Procedure:

- In a reaction flask, dissolve **2,6-dichloroquinoxaline** (0.125 mol) and the amine (0.125 mol) in 25 mL of DMF at room temperature.[8]
- Heat the reaction mixture to 100 °C and maintain this temperature for approximately 4.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (e.g., 2 x 50 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[8]
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as 5% ethyl acetate in n-hexane, to afford the pure 2-amino-6-chloroquinoxaline derivative.[8]

Caption: Generalized S_nAr reaction scheme.



Applications in Drug Discovery and Agrochemicals

2,6-Dichloroquinoxaline serves as a crucial building block for a variety of commercially and clinically important molecules.

- Agrochemicals: It is a key intermediate in the synthesis of the herbicide Quizalofop-Ethyl,
 which is widely used for controlling grass weeds in broad-leaved crops.[9]
- Medicinal Chemistry: The quinoxaline scaffold is prevalent in many biologically active compounds. Derivatives have been extensively studied for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[1][10]

Role as a Kinase Inhibitor Scaffold

In oncology research, quinoxaline derivatives have emerged as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. [11] By functionalizing the **2,6-dichloroquinoxaline** core, medicinal chemists can design selective ATP-competitive inhibitors that target specific kinases.

Targeted Signaling Pathways: Quinoxaline-based compounds have been developed as dual inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) signaling pathways.[10][12] This pathway is central to regulating cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10] Derivatives have also been designed to target other crucial cancer-related kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a key role in angiogenesis.[13]

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Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

Safety and Toxicological Information

While comprehensive toxicological studies on **2,6-dichloroquinoxaline** are limited, data from safety sheets indicate it should be handled with care.[1][14][15] It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][15]

GHS Hazard Information

Hazard Code	Description	Citations
H302	Harmful if swallowed	[3][15]
H315	Causes skin irritation	[3][15]
H318 / H319	Causes serious eye damage / irritation	[3][15]
H335	May cause respiratory irritation	[3][15]

Precautionary Measures: Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[9][15] Work should be conducted in a well-ventilated area or a fume hood.[1]

This guide provides a foundational understanding of **2,6-dichloroquinoxaline**, highlighting its importance as a versatile chemical intermediate. Its continued use in the development of novel pharmaceuticals and agrochemicals underscores its significance in applied chemical research.



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References

- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-dichloroquinoxaline SRIRAMCHEM [sriramchem.com]
- 3. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China 2,6-Dichloroquinoxaline CAS 18671-97-1 Purity >98.0% (HPLC) manufacturers and suppliers | Ruifu [ruifuchem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. prepchem.com [prepchem.com]
- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. capotchem.cn [capotchem.cn]
- 10. rjptonline.org [rjptonline.org]
- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
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